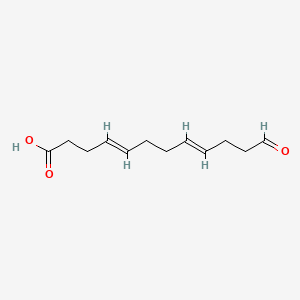
Dihydrogen aquapentachlororuthenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrogen aquapentachlororuthenate is a coordination compound with the chemical formula H₂[RuCl₅(H₂O)] It is a ruthenium-based complex that features a central ruthenium atom surrounded by five chloride ligands and one water molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihydrogen aquapentachlororuthenate can be synthesized through the reaction of ruthenium trichloride with hydrochloric acid and water. The reaction typically involves dissolving ruthenium trichloride in concentrated hydrochloric acid, followed by the addition of water to form the desired complex. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production would likely involve larger-scale reactions with careful control of reaction parameters to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydrogen aquapentachlororuthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligands such as chloride or water can be substituted with other ligands, leading to the formation of different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other halides under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Dihydrogen aquapentachlororuthenate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.
Biological Applications: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Analytical Chemistry: It is used in the determination of trace amounts of metals in solutions through various analytical techniques.
Mécanisme D'action
The mechanism of action of dihydrogen aquapentachlororuthenate involves its ability to interact with various molecular targets. In catalysis, the compound can facilitate the transfer of electrons or hydrogen atoms, thereby accelerating chemical reactions. In biological systems, it can interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects such as anticancer activity. The exact pathways and molecular targets depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium aquapentachlororuthenate: Similar in structure but with potassium ions instead of hydrogen ions.
Ruthenium trichloride: A precursor to dihydrogen aquapentachlororuthenate with different chemical properties.
Ruthenium(III) complexes with triazolopyrimidines:
Uniqueness
This compound is unique due to its specific coordination environment and the presence of both chloride and water ligands. This combination of ligands imparts distinct chemical properties and reactivity, making it valuable for specific catalytic and research applications.
Propriétés
Numéro CAS |
12051-62-6 |
|---|---|
Formule moléculaire |
Cl5H4ORu |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
hydron;pentachlororuthenium(2-);hydrate |
InChI |
InChI=1S/5ClH.H2O.Ru/h5*1H;1H2;/q;;;;;;+3/p-3 |
Clé InChI |
SLTVLACSWAKRFS-UHFFFAOYSA-K |
SMILES canonique |
[H+].[H+].O.Cl[Ru-2](Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


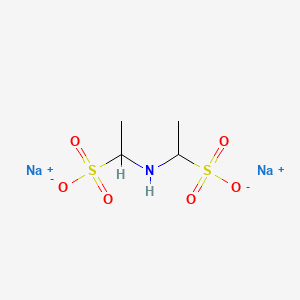
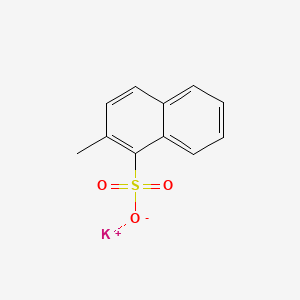
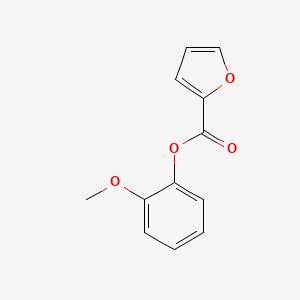
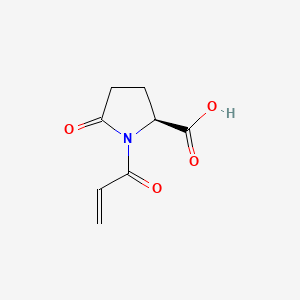

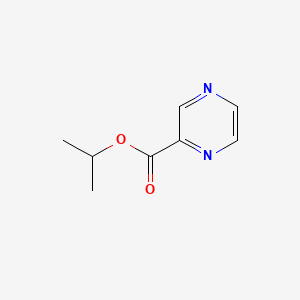
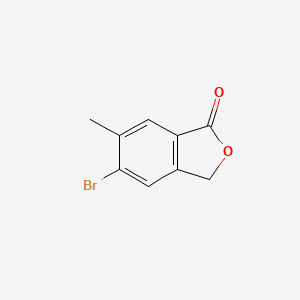


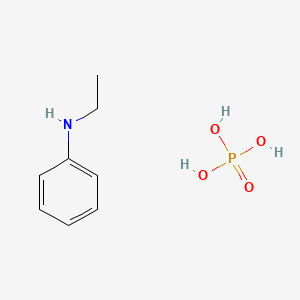

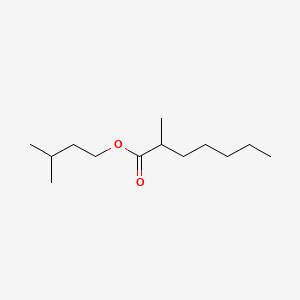
![5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-](/img/structure/B12645086.png)
